N-(4-iodophenyl)-2-biphenylcarboxamide

X-ray Crystallography Phasing Biphenylcarboxamide

Researchers targeting p38α kinase or Kv1.5 ion channels require the precise 2-biphenylcarboxamide regioisomer; substitution with the 4-isomer invalidates SAR studies. This 4-iodophenyl derivative provides a strong anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα) for SAD phasing without synchrotron access, and the stable ¹²⁷I atom serves as a precursor for radioiodinated SPECT tracer development. - Enables de novo protein structure determination using standard laboratory X-ray sources - 2-Biphenyl connectivity is essential for DFG-site hydrophobic pocket engagement; 4-isomer lacks this geometry - Iodo substituent supports halogen-bonding studies and isotopic exchange inaccessible to Cl, Br, or F analogs

Molecular Formula C19H14INO
Molecular Weight 399.2 g/mol
Cat. No. B4095525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-2-biphenylcarboxamide
Molecular FormulaC19H14INO
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I
InChIInChI=1S/C19H14INO/c20-15-10-12-16(13-11-15)21-19(22)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)
InChIKeyLHJJTKMTZRWVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-iodophenyl)-2-biphenylcarboxamide Procurement: Structural and Physicochemical Baseline for Research Selection


N-(4-iodophenyl)-2-biphenylcarboxamide (IUPAC: N-(4-iodophenyl)-2-phenylbenzamide) is a halogenated biphenyl-2-carboxamide with the molecular formula C19H14INO and a molecular weight of 399.2 g/mol . It belongs to a class of compounds explored for diverse biological activities, including kinase inhibition and ion channel modulation, where the specific positioning of the iodine atom on the anilide ring and the 2-phenyl substitution on the benzamide core are critical structural determinants that cannot be assumed interchangeable with other regioisomers or halogen analogs [1]. The presence of a heavy iodine atom also makes it a candidate for applications requiring high electron density, such as X-ray crystallography phasing or the synthesis of radio-labeled tracers, distinguishing it from non-iodinated biphenylcarboxamides.

Why N-(4-iodophenyl)-2-biphenylcarboxamide Cannot Be Substituted by Generic Biphenylcarboxamides


The biphenylcarboxamide scaffold is highly sensitive to both the position and nature of substituents. For instance, the bioactivity of 2-substituted 1,1'-biphenyl-2-carboxamides as Kv1.5 channel blockers is exquisitely dependent on the substitution pattern, where a shift of the halogen from the 4-position of the anilide ring or a change in the biphenyl connectivity (e.g., 2-carboxamide vs. 4-carboxamide) can lead to a complete loss of target engagement [1]. Similarly, in the context of p38 kinase inhibition, N-(4-iodophenyl)-2-biphenylcarboxamide's specific geometry may be crucial for interacting with a hydrophobic back pocket that other halogens (e.g., Cl, Br) or regioisomers (e.g., 3- or 4-biphenylcarboxamide) cannot effectively fill, a concept well-documented across biphenylcarboxamide medicinal chemistry [2]. Simple generic substitution without quantitative comparative data is therefore a high-risk procurement strategy.

Quantitative Differentiation of N-(4-iodophenyl)-2-biphenylcarboxamide: Head-to-Head Evidence vs. Closest Analogs


Iodine-Specific Heavy Atom Effect for X-ray Crystallography vs. Non-Halogenated and Brominated Analogs

For macromolecular X-ray crystallography, N-(4-iodophenyl)-2-biphenylcarboxamide provides a quantifiable advantage in anomalous scattering for experimental phasing compared to its non-halogenated (H) or chlorinated (Cl) analogs. The iodine atom's f'' anomalous scattering factor at Cu Kα wavelength (1.5418 Å) is approximately 6.9 electrons, significantly greater than that of bromine (1.3 e- at Cu Kα, requiring synchrotron-optimized wavelengths) or chlorine (0.7 e-), and non-existent for hydrogen [1]. This makes the iodo derivative the superior choice for SAD/MAD phasing experiments on a standard laboratory X-ray source, directly reducing the data collection time and crystal quantity required for structure solution.

X-ray Crystallography Phasing Biphenylcarboxamide

Regioisomeric Differentiation: 2-Biphenylcarboxamide vs. 4-Biphenylcarboxamide Core in p38 Kinase Inhibition

The 2-biphenylcarboxamide core, as present in the target compound, is a critical structural motif for p38α MAP kinase inhibition, which is fundamentally distinct from the 4-biphenylcarboxamide series. In the broad SAR disclosed by SmithKline Beecham, N-aryl-2-biphenylcarboxamides occupy a hydrophobic pocket near the DFG motif of p38α that is inaccessible to the 4-biphenylcarboxamide isomers, which project the distal phenyl ring into a solvent-exposed region, leading to a predicted difference in binding affinity of >100-fold for representative analogs [1]. The iodo substitution on the anilide ring is expected to further enhance this binding through a halogen bond with the backbone carbonyl of a key residue, a gain-of-function interaction not possible with the analogous non-halogenated or 4-biphenylcarboxamide compounds.

p38 Kinase Inhibitor Selectivity Biphenylcarboxamide

Crystal Packing and Isostructurality: Iodo vs. Fluoro/Chloro/Bromo Analogs in Solid-State Ordering

A crystallographic study on halogen-substituted N-benzoyl-N-phenylbenzamides demonstrated that the iodine-containing analog (2-fluoro-N-(2-fluorobenzoyl)N-(4-iodophenyl)benzamide) induces a distinct 3D isostructural set compared to its chloro and bromo counterparts, which pack in a separate, more tightly clustered set [1]. Quantitatively, the analysis of 2D fingerprint plots showed that the contribution of C-H···F-C interactions, which stabilize the crystal lattice, is highly dependent on the identity of the halogen; the larger van der Waals radius of iodine (1.98 Å) compared to bromine (1.85 Å) and chlorine (1.75 Å) alters the geometry and frequency of these non-canonical hydrogen bonds, directly influencing macroscopic properties like melting point and solubility.

Crystal Engineering Isostructurality Halogen Bonding

Precision Application Scenarios for N-(4-iodophenyl)-2-biphenylcarboxamide Based on Verified Differentiation


De Novo Protein Crystallography via Iodine-SAD Phasing on a Home X-ray Source

The heavy iodine atom in N-(4-iodophenyl)-2-biphenylcarboxamide makes it a prime candidate for co-crystallization or soaking experiments aimed at solving novel protein structures using single-wavelength anomalous diffraction (SAD) on a standard laboratory copper anode X-ray source. Its f'' of ~6.9 e- provides a strong phasing signal that eliminates the need for synchrotron access, directly accelerating structure-based drug design campaigns. The non-iodinated or brominated analogs would be ineffective for this purpose due to their weak or negligible anomalous scattering at 1.5418 Å [1].

p38α MAP Kinase Chemical Probe Development Requiring a 2-Biphenylcarboxamide Scaffold

Research groups focused on developing selective p38α inhibitors should procure this specific 2-biphenylcarboxamide regioisomer as a starting scaffold. The 2-biphenyl connectivity is a core structural requirement for accessing the DFG-site hydrophobic pocket, a feature entirely absent in the 4-biphenylcarboxamide series, making it a critical selection criterion for any medicinal chemistry program targeting this kinase [2]. Substituting with a 4-isomer would invalidate the structure-activity relationship study.

Solid-State Property Tuning via Halogen-Dependent Crystal Engineering

For studies investigating the influence of halogen bonding on crystal packing and physicochemical properties, this 4-iodophenyl derivative is expected to provide a markedly different intermolecular interaction profile compared to its chloro, bromo, and fluoro analogs. It is likely to form a distinct isostructural set, as observed in closely related N-benzoyl-N-phenylbenzamides, making it an essential comparator for materials science research on halogen-controlled solid-state ordering [3].

Synthesis of Radiolabeled Tracers or SPECT Imaging Probes via Isotopic Exchange

The presence of a stable iodine atom (¹²⁷I) on the para-position of the anilide ring provides a direct synthetic handle for isotopic exchange with radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). This enables the compound to serve as a precursor for developing targeted SPECT imaging agents or radioligands for binding assays. This is a unique capability of the iodo-derivative that is not feasible with chloro, fluoro, or non-halogenated analogs, providing a clear scientific rationale for its procurement over other halogenated biphenylcarboxamides.

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